5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a three-component reaction involving benzaldehyde, benzamidine hydrochloride, and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The thioether groups (dodecylthio and methylthio) can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the amino, dodecylthio, and methylthio groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is unique due to the presence of both dodecylthio and methylthio groups, which can impart distinct chemical and physical properties. These substitutions can enhance its lipophilicity, making it more suitable for applications requiring membrane permeability or interactions with hydrophobic environments.
Properties
CAS No. |
647832-48-2 |
---|---|
Molecular Formula |
C18H30N4S2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
4-amino-2-dodecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H30N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-24-18-21-16(20)15(14-19)17(22-18)23-2/h3-13H2,1-2H3,(H2,20,21,22) |
InChI Key |
KHHRYOWBWKZXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.